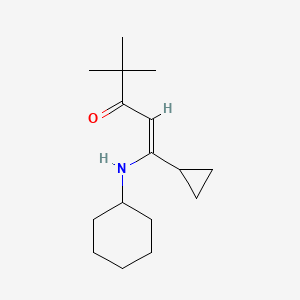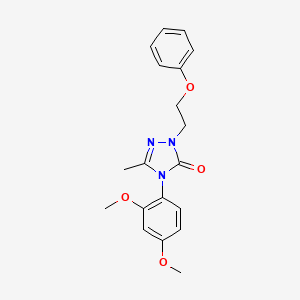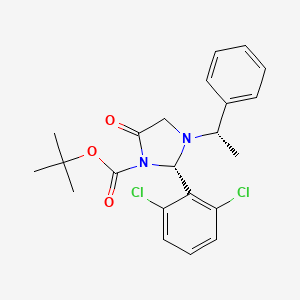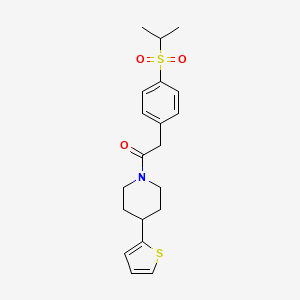
(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one is a chemical compound that belongs to the family of cyclopropyl ketones. It is commonly known as CCPA and is used in scientific research for its pharmacological properties.
Mécanisme D'action
CCPA binds to the adenosine A1 receptor and activates a signaling pathway that results in a decrease in intracellular cAMP levels. This decrease in cAMP levels leads to the inhibition of various enzymes and ion channels, which results in a decrease in heart rate, blood pressure, and neurotransmitter release. CCPA also has anti-inflammatory properties and can reduce the production of cytokines, which play a role in the immune response.
Biochemical and Physiological Effects:
The pharmacological effects of CCPA are primarily mediated through the adenosine A1 receptor. CCPA can reduce heart rate, blood pressure, and neurotransmitter release, which makes it a potential therapeutic agent for cardiovascular diseases and neurological disorders. CCPA also has anti-inflammatory properties and can reduce the production of cytokines, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA is a potent and selective adenosine A1 receptor agonist, which makes it a valuable tool for studying the role of adenosine receptors in various physiological processes. However, CCPA has limitations in terms of its solubility and stability, which can make it challenging to work with in lab experiments. CCPA is also relatively expensive, which can limit its widespread use in research.
Orientations Futures
There are several future directions for the use of CCPA in scientific research. One potential application is in the treatment of cardiovascular diseases, where CCPA's ability to reduce heart rate and blood pressure could be beneficial. Another potential application is in the treatment of neurological disorders, where CCPA's ability to reduce neurotransmitter release could be beneficial. Additionally, CCPA's anti-inflammatory properties could be useful in the treatment of inflammatory diseases. Further research is needed to explore these potential applications and to develop new derivatives of CCPA with improved properties.
Conclusion:
CCPA is a chemical compound that has significant potential in scientific research. Its pharmacological properties make it a valuable tool for studying the role of adenosine receptors in various physiological processes. However, CCPA has limitations in terms of its solubility and stability, which can make it challenging to work with in lab experiments. Despite these limitations, CCPA has several potential applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory diseases. Further research is needed to explore these potential applications and to develop new derivatives of CCPA with improved properties.
Méthodes De Synthèse
CCPA can be synthesized through a multistep process, which involves the reaction of cyclohexylamine with 4,4-dimethylpent-2-en-3-one, followed by a reduction step to obtain the desired product. The synthesis of CCPA requires expertise in organic chemistry and may take several steps to obtain a pure product.
Applications De Recherche Scientifique
CCPA is used in scientific research for its pharmacological properties, which include its ability to bind to adenosine receptors. Adenosine receptors are found in various tissues and play a crucial role in regulating physiological functions such as heart rate, blood pressure, and neurotransmitter release. CCPA is a potent and selective adenosine A1 receptor agonist, which means that it can activate these receptors and elicit a response.
Propriétés
IUPAC Name |
(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-16(2,3)15(18)11-14(12-9-10-12)17-13-7-5-4-6-8-13/h11-13,17H,4-10H2,1-3H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFFWPJUWXOALE-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C1CC1)\NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)
![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)
![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)
![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)